(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate
Description
Properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c1-17-5-4-7-20(13-17)25(29)30-27-15-21-14-19-6-2-3-8-23(19)28-24(21)31-16-18-9-11-22(26)12-10-18/h2-15H,16H2,1H3/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQSHKNHZYESH-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate is a complex organic molecule that features a quinoline core structure, which is known for its diverse biological activities. This compound includes a sulfenyl group attached to a chlorinated phenyl ring and an amino group linked to a methylbenzoate moiety. The unique arrangement of these functional groups contributes significantly to its potential pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 442.93 g/mol
- CAS Number : 866049-68-5
Biological Activities
The biological activity of this compound is primarily attributed to its structural features, particularly the quinoline and chlorophenyl moieties, which are often associated with various pharmacological effects.
Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of quinoline have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The sulfenyl group may enhance this activity by facilitating interactions with bacterial enzymes or membranes .
Anticancer Properties
Quinoline derivatives are also noted for their anticancer properties. Research has demonstrated that certain compounds with similar functionalities can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the sulfenyl group in this compound may contribute to its potential as an anticancer agent through mechanisms such as enzyme inhibition and interaction with DNA .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
Predictive models using structure-activity relationship (SAR) analyses suggest that modifications to the quinoline structure can significantly impact biological activity. The presence of the chlorophenyl and sulfenyl groups is believed to enhance selectivity towards specific biological targets when compared to other structural analogs.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroquinoline | Chlorinated quinoline | Antimalarial |
| 2-Aminoquinoline | Amino group on quinoline | Antimicrobial |
| Thioquinoline | Sulfur-containing quinoline | Anticancer |
Research Findings
- Antimicrobial Screening : A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating the compound's potential in treating bacterial infections .
- Enzyme Inhibition Studies : The compound exhibited strong inhibitory activity against urease, suggesting its utility in managing conditions related to elevated urea levels, such as kidney stones .
- Anticancer Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, highlighting the need for further research into the specific mechanisms by which this compound may exert anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of sulfanyl-substituted quinoline derivatives with esterified aromatic groups. Key structural analogs include:
Key Observations :
- The target compound’s quinoline core distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron-methyl) and cathinone derivatives (e.g., 3-MMC).
Computational Comparison Methods
Binary Fingerprint Similarity (Tanimoto Coefficient)
The Tanimoto coefficient, widely used for binary chemical fingerprints, quantifies structural overlap. For the target compound, this method would highlight shared fragments (e.g., benzoate esters) with analogs like metsulfuron-methyl but fail to capture stereochemical nuances (e.g., E/Z isomerism) .
Graph Comparison and GIN (Graph Isomorphism Network)
Graph-based methods directly compare atomic connectivity and functional groups. The target compound’s quinoline-thioether scaffold would exhibit low isomorphism with triazine-based sulfonylureas but higher similarity to other quinoline derivatives. GIN, a deep learning model, enhances accuracy by detecting subtle topological differences, such as the spatial arrangement of the 4-chlorophenyl group .
Crystallographic Validation
The compound’s structure would require validation via X-ray crystallography using programs like SHELXL. Compared to triazine-based compounds (e.g., metsulfuron-methyl), the quinoline core and bulky substituents may pose challenges in crystal packing, affecting refinement parameters .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution, condensation, and cyclization. For example, quinoline derivatives can be synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using 3-aminophenylboronic acid and halogenated precursors, followed by purification via silica gel column chromatography (petroleum ether/EtOAc eluent) . Key steps include refluxing in acetonitrile or methanol with catalysts like tetrakis(triphenylphosphine)palladium(0) and monitoring via TLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR spectroscopy for identifying functional groups and stereochemistry.
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS).
- Elemental analysis to confirm empirical formula .
- IR spectroscopy for detecting key bonds (e.g., C=N in the Schiff base moiety) .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer : Common issues include:
- Byproduct formation during condensation or alkylation steps. Use gradient elution in column chromatography to separate closely related impurities .
- Degradation of labile groups (e.g., sulfanyl or imine moieties). Maintain low temperatures during workup and storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
- Methodological Answer : For sterically hindered derivatives (e.g., tert-butyl groups), employ Eaton’s reagent or polyphosphoric acid (PPA) to facilitate cyclization at lower temperatures (70–150°C) . Adjust solvent polarity (e.g., DMF for solubility) and use microwave-assisted synthesis to reduce reaction times .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Comparative analysis : Use high-resolution MS and 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra .
- X-ray crystallography for unambiguous confirmation of stereochemistry .
Q. How can organic degradation during prolonged experiments be mitigated?
- Methodological Answer :
- Stabilize reaction matrices by continuous cooling (e.g., ice baths) to slow decomposition .
- Use inert atmospheres (e.g., N₂) to prevent oxidation of sulfanyl or amine groups .
- Monitor degradation kinetics via time-resolved HPLC or UV-Vis spectroscopy .
Q. What advanced techniques validate the compound’s bioactivity in complex biological systems?
- Methodological Answer :
- Isotope-labeled assays (e.g., ¹⁴C or ³H tagging) to track metabolic pathways .
- Hyperspectral imaging (HSI) for spatially resolved detection in cellular matrices .
- LC-MS/MS for quantifying low-concentration metabolites in pharmacokinetic studies .
Data Analysis & Reproducibility
Q. How should researchers address low reproducibility in synthetic protocols?
- Methodological Answer :
- Standardize reaction conditions (e.g., solvent purity, catalyst batch).
- Document detailed kinetic profiles (temperature, pH, stirring rate) .
- Use statistical design of experiments (DoE) to identify critical variables .
Q. What quality-control metrics ensure consistency in batch-to-batch synthesis?
- Methodological Answer :
- Purity thresholds : Set HPLC/GC-MS purity criteria (e.g., ≥95%) .
- In-process controls : Monitor intermediate stability via TLC or inline spectroscopy .
- Cross-validate with independent labs using shared reference standards .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
